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Compound of Interest

Compound Name: Ethyl 3-(4-chlorophenyl)propiolate

Cat. No.: B1361243 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
(4-chlorophenyl)propiolate, a compound of interest for researchers, scientists, and

professionals in drug development. This document presents nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside

detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Ethyl 3-(4-chlorophenyl)propiolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.45 Doublet 2H Ar-H (ortho to -C≡C-)

~7.35 Doublet 2H Ar-H (ortho to -Cl)

4.29 Quartet 2H -OCH₂CH₃

1.35 Triplet 3H -OCH₂CH₃
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Note: The ¹H NMR data is predicted based on known chemical shifts and coupling constants

for similar structural motifs, including ethyl phenylpropiolate.

¹³C NMR

Chemical Shift (δ) ppm Assignment

153.2 C=O

136.2 Ar-C (para to -Cl)

133.4 Ar-C (ortho to -C≡C-)

129.2 Ar-C (ortho to -Cl)

118.4 Ar-C (ipso, attached to -C≡C-)

85.8 -C≡C-

81.1 -C≡C-

62.3 -OCH₂CH₃

14.1 -OCH₂CH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2230 Strong C≡C stretch

~1710 Strong C=O stretch (ester)

~1590, 1490 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (ester)

~1090 Strong C-Cl stretch

~830 Strong
C-H bend (para-disubstituted

aromatic)

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

208/210 Moderate
[M]⁺ (Molecular ion, showing

isotopic pattern for Cl)

180/182 Moderate [M - C₂H₄]⁺

163 High [M - OCH₂CH₃]⁺

138 High [M - COOCH₂CH₃]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Ethyl 3-(4-chlorophenyl)propiolate (5-10 mg) is prepared in a deuterated

solvent (e.g., CDCl₃, 0.5-0.7 mL).[1] The solution is then filtered into a 5 mm NMR tube. The ¹H

and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for

¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Alternatively, for a solid sample, a thin film can be prepared by dissolving

a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop

of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2]

Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the ion source, typically via a direct insertion probe or

after separation by gas chromatography. The molecules are ionized by a beam of high-energy

electrons (70 eV). The resulting ions are then accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.
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Analytical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Ethyl 3-(4-chlorophenyl)propiolate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-(4-
chlorophenyl)propiolate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361243#spectroscopic-data-of-ethyl-3-4-
chlorophenyl-propiolate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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